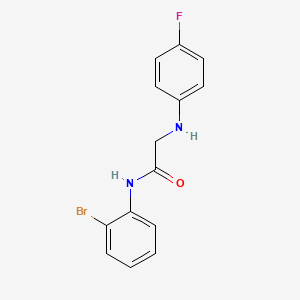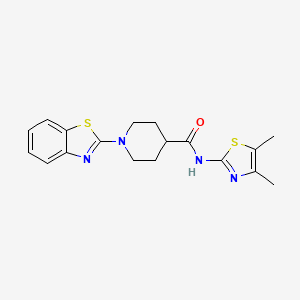
N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group and a fluoroanilino group attached to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromoaniline and 4-fluoroaniline as the primary starting materials.
Acylation Reaction: The 2-bromoaniline undergoes an acylation reaction with acetic anhydride to form N-(2-bromophenyl)acetamide.
Coupling Reaction: The N-(2-bromophenyl)acetamide is then coupled with 4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation and Reduction Products: Oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the removal of certain functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Pathways Involved: The specific pathways affected depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
N-(2-chlorophenyl)-2-(4-fluoroanilino)acetamide: Similar structure with a chlorine atom instead of bromine.
N-(2-bromophenyl)-2-(4-chloroanilino)acetamide: Similar structure with a chlorine atom instead of fluorine.
Uniqueness: N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide is unique due to the combination of bromine and fluorine atoms in its structure, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O/c15-12-3-1-2-4-13(12)18-14(19)9-17-11-7-5-10(16)6-8-11/h1-8,17H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSULGBPZMBBPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CNC2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-(2,2-Dimethoxyethyl)piperidin-4-yl]-7-methyl-1,3-benzoxazole](/img/structure/B7672746.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[methyl(thiophen-3-ylmethyl)amino]acetamide](/img/structure/B7672755.png)
![[2-Oxo-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl] 2-methylquinoline-4-carboxylate](/img/structure/B7672762.png)
![4-[(1-Phenyl-1,2,4-triazol-3-yl)methylsulfonyl]butanenitrile](/img/structure/B7672766.png)
![1-(2,4-Dihydroxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone](/img/structure/B7672771.png)
![5-Fluoro-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyridin-2-one](/img/structure/B7672773.png)
![2-[[4-(2-Bromophenyl)piperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7672774.png)
![6-chloro-N-[(2-methylpyrimidin-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7672782.png)


![1-[1-(2-cyanoethyl)pyrazol-3-yl]-3-(5-propan-2-yl-1H-pyrazol-3-yl)urea](/img/structure/B7672811.png)
![5-[4-(dimethylamino)pyridine-2-carbonyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7672832.png)
![N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7672836.png)
![5-[(N-ethylanilino)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B7672839.png)
